

Hoechst 34580: A Versatile Nuclear Counterstain for Immunofluorescence

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Compound of Interest

Compound Name: Hoechst 34580

Cat. No.: B1194229

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool for nuclear counterstaining in a wide array of fluorescence microscopy and flow cytometry applications.[1][2][3] This bisbenzimidazole dye exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA (dsDNA).[1][3][4] Upon binding to dsDNA, the fluorescence intensity of **Hoechst 34580** is significantly enhanced, providing excellent contrast for visualizing cell nuclei in both live and fixed specimens.[1][5] Its utility extends to studies of the cell cycle, apoptosis, and as a nuclear marker in multicolor immunofluorescence experiments.[1][2]

Key Properties and Advantages

Hoechst 34580 is a member of the Hoechst family of dyes, which also includes Hoechst 33342 and Hoechst 33258.[3] While sharing a similar mechanism of action, these dyes possess distinct characteristics. **Hoechst 34580** is noted for its cell permeability, although it is considered less permeant than Hoechst 33342.[1] A key advantage of Hoechst dyes over other nuclear stains like DAPI is their lower toxicity, which contributes to higher cell viability in live-cell imaging experiments.[3]

The fluorescence of **Hoechst 34580** is pH-dependent, with intensity increasing as the pH of the solvent rises.[1][3] Unbound **Hoechst 34580** has a fluorescence emission in the 510–540 nm

range, which can sometimes be observed if excessive dye concentrations are used or if washing steps are insufficient.[\[1\]](#)[\[3\]](#)

Spectral Characteristics

A notable feature of **Hoechst 34580** is its considerable Stokes shift, the difference between the excitation and emission maxima, which is advantageous for multicolor labeling experiments by minimizing spectral overlap.[\[1\]](#)[\[3\]](#)

Property	Wavelength (nm)
Excitation Maximum (DNA-bound)	~371-380 nm [1] [6] [7]
Emission Maximum (DNA-bound)	~438-440 nm [1] [6] [7]
Excitation Maximum (Unbound)	Not specified
Emission Maximum (Unbound)	~510-540 nm [1] [3]

Comparison with Other Nuclear Stains

Feature	Hoechst 34580	Hoechst 33342	DAPI
Cell Permeability	Cell-permeant [1]	More cell-permeant [8]	Semi-permeant to impermeant [9]
Toxicity	Less toxic [3]	Less toxic [3]	More toxic [3]
Primary Application	Live and fixed cells [1] [3]	Preferred for live cells [9]	Primarily for fixed and permeabilized cells [9]
Binding Mechanism	Binds to A-T rich regions of the minor groove of dsDNA [1] [4]	Binds to A-T rich regions of the minor groove of dsDNA [3]	Binds to A-T rich regions of the minor groove of dsDNA [5]

Experimental Protocols

Stock Solution Preparation

- To prepare a 10 mg/mL stock solution, dissolve 10 mg of **Hoechst 34580** powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water.[\[2\]](#)[\[10\]](#)

- Mix thoroughly until the dye is completely dissolved. Sonication may be necessary to fully dissolve the dye.[\[2\]](#)
- Store the stock solution in small aliquots at -20°C, protected from light.[\[4\]](#)[\[11\]](#) Avoid repeated freeze-thaw cycles.[\[4\]](#) Aqueous stock solutions are stable for at least six months when stored at 2-6°C and protected from light.[\[3\]](#)[\[11\]](#)

Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy

- Culture cells on sterile coverslips or in an appropriate imaging vessel.
- Prepare a working solution of **Hoechst 34580** by diluting the stock solution to a final concentration of 1-5 µg/mL in a suitable cell culture medium.[\[10\]](#)[\[12\]](#) The optimal concentration may vary depending on the cell type and should be determined experimentally.
- Remove the existing culture medium and add the **Hoechst 34580** staining solution to cover the cells.
- Incubate the cells for 15-60 minutes at 37°C, protected from light.[\[12\]](#)[\[13\]](#)
- Aspirate the staining solution and wash the cells three times with phosphate-buffered saline (PBS) for 5 minutes each.[\[2\]](#)
- Mount the coverslip with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with a filter set suitable for DAPI or Hoechst stains (Excitation: ~350-380 nm, Emission: ~440-460 nm).

Protocol 2: Staining of Fixed Cells for Immunofluorescence

- Perform fixation and permeabilization of cells as required by the immunofluorescence protocol.
- Prepare a working solution of **Hoechst 34580** by diluting the stock solution to a final concentration of 0.5-2 µg/mL in PBS.[\[10\]](#)[\[12\]](#)

- After the final wash step of the secondary antibody incubation, add the **Hoechst 34580** staining solution to the cells.
- Incubate for 5-15 minutes at room temperature, protected from light.[\[2\]](#)[\[10\]](#)
- Wash the cells three times with PBS for 5 minutes each.[\[2\]](#)
- Mount the coverslip with an appropriate mounting medium.
- Image the cells using a fluorescence microscope with a suitable filter set.

Experimental Workflow



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Caption: Workflow for nuclear counterstaining with **Hoechst 34580**.

Applications in Research and Drug Development

The ability of **Hoechst 34580** to effectively stain the nuclei of both living and fixed cells makes it a valuable reagent in numerous research areas.

- **Immunofluorescence:** It is routinely used as a nuclear counterstain to provide a reference for the subcellular localization of proteins of interest.
- **Cell Cycle Analysis:** The intensity of Hoechst staining is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[\[2\]](#)
- **Apoptosis Detection:** Apoptotic cells often exhibit condensed and fragmented nuclei, which can be readily visualized with **Hoechst 34580**.[\[1\]](#)[\[2\]](#)
- **Cell Counting and Proliferation Assays:** Automated cell counting and proliferation assays frequently utilize **Hoechst 34580** for accurate nuclear identification.[\[2\]](#)
- **High-Content Screening:** In drug discovery, high-content screening platforms leverage **Hoechst 34580** for automated image analysis of cellular phenotypes.

Troubleshooting

- **Weak Staining:** Increase the concentration of the **Hoechst 34580** working solution or extend the incubation time. Ensure the pH of the buffer is optimal (around 7.4).[\[14\]](#)
- **High Background:** Decrease the concentration of the **Hoechst 34580** working solution. Ensure thorough washing to remove unbound dye.[\[3\]](#) The presence of green fluorescence may indicate excess unbound dye.[\[1\]](#)
- **Photobleaching:** Minimize exposure of stained samples to light. Use an anti-fade mounting medium.

Disclaimer: This information is for research use only and is not intended for therapeutic or diagnostic applications.[\[14\]](#) Researchers should always consult the manufacturer's specific product information and safety data sheets. The Hoechst stains are known mutagens and should be handled with care.[\[11\]](#)

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